molecular formula C22H19ClFN3O3 B11059168 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11059168
M. Wt: 427.9 g/mol
InChI Key: CAYOWPXWRBBMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1,2-oxazole-4-carboxamide is an organic compound with a complex structure that includes a chlorinated and fluorinated phenyl ring, a methyl group, an oxazole ring, and a carboxamide group

Preparation Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid to form an intermediate, which is then further reacted with 4-(2-oxopyrrolidin-1-yl)benzylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and its specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C22H19ClFN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H19ClFN3O3/c1-13-19(21(26-30-13)20-16(23)4-2-5-17(20)24)22(29)25-12-14-7-9-15(10-8-14)27-11-3-6-18(27)28/h2,4-5,7-10H,3,6,11-12H2,1H3,(H,25,29)

InChI Key

CAYOWPXWRBBMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.